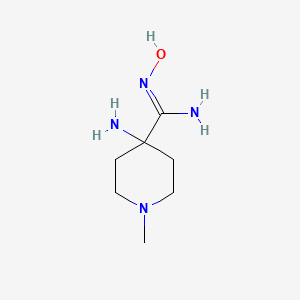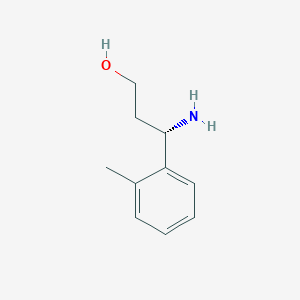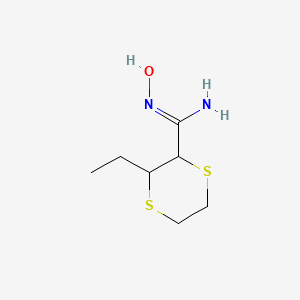
3-Ethyl-N'-hydroxy-1,4-dithiane-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide is a chemical compound with the molecular formula C7H14N2OS2 and a molecular weight of 206.33 g/mol . This compound is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. The compound is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide typically involves the reaction of ethylamine with a dithiane derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a simpler hydrocarbon structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dithiane ring plays a crucial role in its reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: Another dithiane derivative with similar reactivity but different structural properties.
2-Ethyl-1,3-dithiane: A closely related compound with a different substitution pattern.
Uniqueness: 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide is unique due to its specific substitution pattern and the presence of a hydroxy group, which imparts distinct chemical and biological properties compared to other dithiane derivatives .
Eigenschaften
Molekularformel |
C7H14N2OS2 |
|---|---|
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
3-ethyl-N'-hydroxy-1,4-dithiane-2-carboximidamide |
InChI |
InChI=1S/C7H14N2OS2/c1-2-5-6(7(8)9-10)12-4-3-11-5/h5-6,10H,2-4H2,1H3,(H2,8,9) |
InChI-Schlüssel |
TVTRYISVKYAXPD-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1C(SCCS1)/C(=N/O)/N |
Kanonische SMILES |
CCC1C(SCCS1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


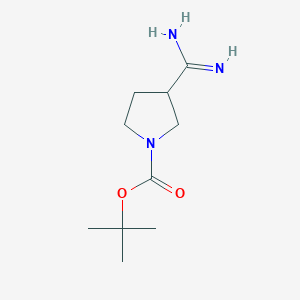
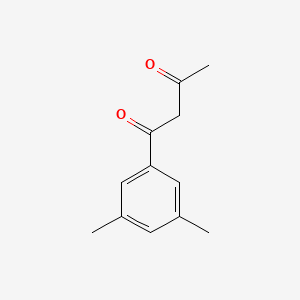
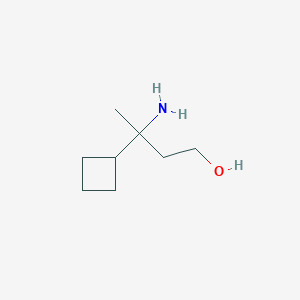



![3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B15273139.png)
![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
![1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol](/img/structure/B15273148.png)
